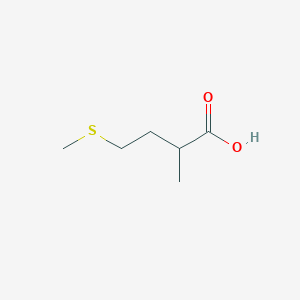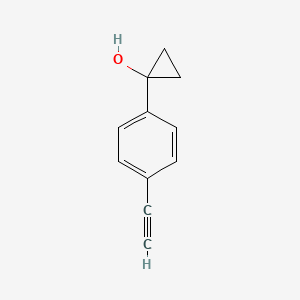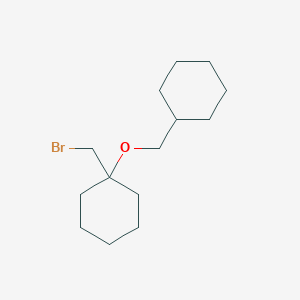![molecular formula C12H10F3NO B13616503 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile](/img/structure/B13616503.png)
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile is a chemical compound with the molecular formula C12H10F3NO. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a nitrile group. This compound is used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
The synthesis of 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by forming adducts with coenzyme A, thereby disrupting metabolic pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile can be compared with similar compounds such as:
5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: This compound has a similar structure but differs in its functional groups and applications.
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid: Another compound with a trifluoromethyl group, but with different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H10F3NO |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
2-methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile |
InChI |
InChI=1S/C12H10F3NO/c1-8(7-16)6-11(17)9-2-4-10(5-3-9)12(13,14)15/h2-5,8H,6H2,1H3 |
InChI Key |
WTKSTSWDJUMOIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


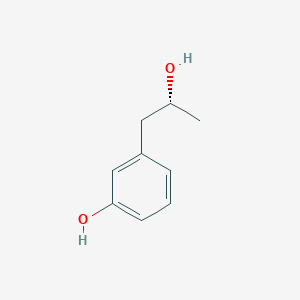

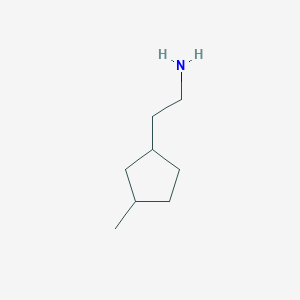

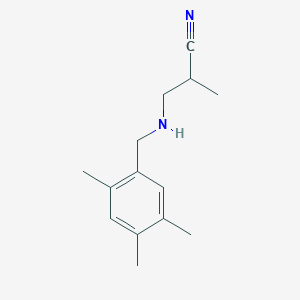



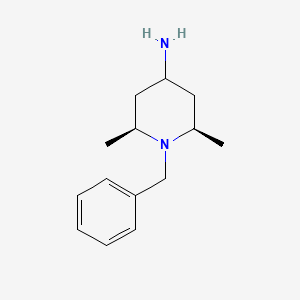
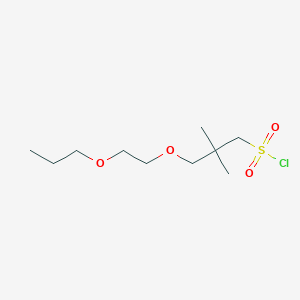
amine](/img/structure/B13616485.png)
